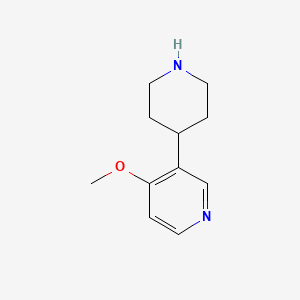

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Vue d'ensemble

Description

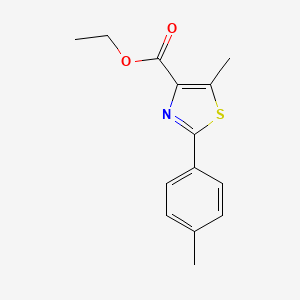

“®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH). The “R” in its name indicates that it’s a chiral molecule, meaning it cannot be superimposed onto its mirror image. The hydrochloride indicates that it’s a salt formed with hydrochloric acid .

Molecular Structure Analysis

The compound likely has a tetrahedral carbon (due to the “R” configuration) attached to the amino and hydroxyl groups. The methoxy group is likely to contribute to the compound’s polarity .Chemical Reactions Analysis

The compound contains several functional groups (amino, hydroxyl, and methoxy) that could participate in various chemical reactions. For example, the amino group could undergo acylation, alkylation, or other typical amine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups (amino, hydroxyl, and methoxy) suggests that it would have some degree of solubility in polar solvents .Applications De Recherche Scientifique

Pharmacological Derivatives and Beta-adrenalytic Properties

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride and its derivatives exhibit significant pharmacological value. The compound is involved in the synthesis of new derivatives that have shown potential for the treatment and prophylaxis of heart diseases. Some of these derivatives possess pronounced beta-adrenalytic or anti-arrhythmic properties. The structural adaptability of this compound allows for the substitution on the phenyl nucleus, leading to a variety of pharmacological applications including the potential for aldehyde condensation products and acid addition salts Griffin, 2001.

Antimicrobial Agent Synthesis

The compound is integral in the synthesis of substituted phenyl azetidines, which have potential as antimicrobial agents. The synthesis process involves several reaction steps, starting from 2-(4-bromo phenyl) methyl cyanide to produce 3-amino-2-(4-bromo phenyl) propan-1-ol, which upon further reactions, leads to the creation of compounds with antimicrobial properties. The structural and antimicrobial characteristics of these compounds have been determined through various analytical methods Doraswamy & Ramana, 2013.

Crystallography and Structural Analysis

The compound has been used in crystallographic studies to understand the structural intricacies of related compounds. For instance, the title compound synthesized from 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde exhibited structural disorder in certain groups. The study of such compounds is critical in understanding molecular interactions and the formation of crystal structures, which have broader implications in the fields of material science and chemistry Rivera, Ríos-Motta & Bolte, 2022.

Enantioselective Synthesis and Biocatalysis

This compound is also significant in the field of enantioselective synthesis and biocatalysis. For example, it has been used in the kinetic resolution of rac-2-(3-Methoxy-4-methylphenyl) propan-1-ol and rac-2-(3-Hydroxy-4-methylphenyl)propyl propanoate, crucial for the enantioselective synthesis of xanthorrhizol. The use of lipase-catalyzed reactions highlights the potential of this compound in the synthesis of biologically active, chiral compounds Mohammed Shafioul & Cheong, 2012.

Orientations Futures

Propriétés

IUPAC Name |

(2R)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRWOJRZSURAOL-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)